Aspoxicillin
Overview
Description
Aspoxicillin is an antibiotic drug belonging to the beta-lactam class. It is an injectable form of penicillin that exhibits high activity against both Gram-positive and Gram-negative bacteria, including Bacillus fragilis, which is resistant to other beta-lactam antibiotics . This compound is approved for use in Japan and is known for its broad-spectrum antibacterial properties .
Mechanism of Action
Target of Action
Aspoxicillin, like other beta-lactam antibiotics, primarily targets the penicillin-binding proteins (PBPs) in bacteria . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is essential for the survival and growth of bacteria .
Mode of Action
This compound inhibits bacterial cell wall synthesis by binding to one or more of the PBPs. This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . The disruption of the cell wall structure leads to osmotic instability and eventually bacterial cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the peptidoglycan biosynthesis pathway . Peptidoglycan is a major component of the bacterial cell wall, and its biosynthesis is crucial for bacterial survival. By inhibiting this pathway, this compound prevents the formation of a functional cell wall, leading to bacterial cell death .
Pharmacokinetics
For instance, Amoxicillin, a closely related compound, is known to have good absorption and distribution characteristics, leading to higher serum concentrations .
Result of Action
The primary result of this compound’s action is the death of bacterial cells due to the disruption of cell wall synthesis . This leads to a reduction in the number of bacterial cells, thereby alleviating the symptoms of bacterial infections.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and presence of other substances can affect the stability and activity of the drug . For instance, certain environmental contaminants can induce antibiotic resistance in bacteria, reducing the efficacy of antibiotics . Therefore, understanding and controlling these environmental factors is crucial for maximizing the therapeutic efficacy of this compound.
Biochemical Analysis
Biochemical Properties
Aspoxicillin plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It interacts with penicillin-binding proteins (PBPs) located on the bacterial cell membrane. These PBPs are essential enzymes involved in the final stages of peptidoglycan synthesis, which is a critical component of the bacterial cell wall . By binding to PBPs, this compound inhibits their activity, leading to the disruption of cell wall synthesis and ultimately causing bacterial cell lysis .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts cell wall synthesis, leading to cell lysis and death . In human cells, long-term treatment with this compound can cause oxidative stress, which may lead to damage to DNA, proteins, and lipids . This oxidative stress can affect cellular metabolism and gene expression, potentially leading to adverse effects such as mitochondrial dysfunction .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to penicillin-binding proteins (PBPs) on the bacterial cell membrane . This binding inhibits the transpeptidation reaction, which is essential for cross-linking peptidoglycan chains in the bacterial cell wall . As a result, the integrity of the cell wall is compromised, leading to bacterial cell lysis and death . Additionally, this compound may increase the anticoagulant activities of certain drugs, such as Acenocoumarol, by interacting with specific biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound has a long half-life in mouse serum, which contributes to its prolonged postantibiotic effect (PAE) against Staphylococcus aureus . The stability and degradation of this compound in laboratory settings can influence its long-term effects on cellular function. Studies have shown that sub-minimal inhibitory concentrations of this compound can prolong the PAE, suppressing bacterial regrowth even after the drug concentration decreases below the minimal inhibitory concentration (MIC) .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In neutropenic mice, this compound induced a PAE against Staphylococcus aureus, with a duration of 1.7 hours in vitro and 5.2 hours in vivo . Higher doses of this compound may lead to increased efficacy, but they can also result in toxic or adverse effects. It is essential to determine the optimal dosage to achieve the desired therapeutic effect while minimizing potential toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to peptidoglycan biosynthesis . It interacts with penicillin-binding proteins (PBPs) to inhibit the transpeptidation reaction, which is crucial for cross-linking peptidoglycan chains in the bacterial cell wall . This inhibition disrupts the integrity of the cell wall, leading to bacterial cell lysis and death . Additionally, this compound may affect metabolic flux and metabolite levels by altering the activity of enzymes involved in these pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. As an injectable antibiotic, it is administered directly into the bloodstream, allowing for rapid distribution to target tissues . This compound interacts with transporters and binding proteins that facilitate its uptake and distribution within cells . The drug’s localization and accumulation in specific tissues can influence its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the bacterial cell wall, where it exerts its antibacterial effects by inhibiting peptidoglycan synthesis . In human cells, this compound may localize to mitochondria, where it can induce oxidative stress and affect mitochondrial function . The targeting signals and post-translational modifications that direct this compound to specific compartments or organelles are essential for its activity and function .
Preparation Methods
The preparation of Aspoxicillin involves several synthetic routes and reaction conditions. One method includes the following steps :
- The obtained D-aspartic acid methyl ester hydrochloride reacts with triethylamine in ethanol to yield D-aspartic acid methyl ester educt.
- The D-aspartic acid methyl ester educt reacts with methylamine aqueous solution at room temperature to form aspartic formamide.
- Aspartic formamide, ethyl acetoacetate, and potassium hydroxide react in isopropanol to produce diene salt (D-2-amino-3N-methylamino oxo-propionic acid diene formamide).
- The diene salt reacts with pivaloyl chloride in acetone under pyridine catalysis to obtain active anhydride.
- The active anhydride is condensed and further protected by deacidification to yield the crude product of this compound.
D-aspartic acid: is added to a mixture of sulfuryl chloride and carbinol at low temperatures to prepare D-aspartic acid methyl ester hydrochloride.
This method is advantageous due to the use of cheap and easily-obtained reagents, lower toxicity, and lower environmental impact, along with stable and simple technological operations and high yield .
Chemical Reactions Analysis
Aspoxicillin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound, altering its chemical properties.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another, potentially modifying its antibacterial activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Aspoxicillin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studies of beta-lactam antibiotics and their chemical properties.
Biology: It is employed in research on bacterial resistance mechanisms and the development of new antibacterial agents.
Industry: The compound is utilized in the pharmaceutical industry for the development of new antibiotic formulations and treatments.
Comparison with Similar Compounds
Aspoxicillin is unique among beta-lactam antibiotics due to its broad-spectrum activity and high efficacy against resistant strains of bacteria. Similar compounds include:
Amoxicillin: Another beta-lactam antibiotic with a similar mechanism of action but different spectrum of activity.
Piperacillin: A broad-spectrum penicillin derivative used in severe infections, comparable to this compound in efficacy.
Ampicillin: A penicillin derivative with a similar mechanism but different pharmacokinetic properties.
This compound stands out due to its high activity against resistant bacteria and its use in severe infections where other antibiotics may fail.
Properties
IUPAC Name |
(2S,5R,6R)-6-[[(2R)-2-[[(2R)-2-amino-4-(methylamino)-4-oxobutanoyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O7S/c1-21(2)15(20(32)33)26-18(31)14(19(26)34-21)25-17(30)13(9-4-6-10(27)7-5-9)24-16(29)11(22)8-12(28)23-3/h4-7,11,13-15,19,27H,8,22H2,1-3H3,(H,23,28)(H,24,29)(H,25,30)(H,32,33)/t11-,13-,14-,15+,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHELIUBJHYAEDK-OAIUPTLZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)C(CC(=O)NC)N)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)NC(=O)[C@@H](CC(=O)NC)N)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046921 | |
Record name | Aspoxicillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63358-49-6 | |
Record name | Aspoxicillin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63358-49-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aspoxicillin [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063358496 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aspoxicillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13816 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Aspoxicillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Aspoxicillin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ASPOXICILLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0745KNO26J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Aspoxicillin?
A1: this compound, like other β-lactam antibiotics, exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. [, ] It accomplishes this by binding to and inactivating penicillin-binding proteins (PBPs), which are crucial enzymes involved in the final stages of peptidoglycan synthesis. [, , ]
Q2: Does this compound exhibit a bactericidal or bacteriostatic effect?
A2: this compound demonstrates a bactericidal effect, ultimately leading to bacterial cell lysis. [, ] Studies have shown that this compound exposure causes morphological changes in bacteria, such as the formation of spheroplast-like structures, followed by lysis. [, ]
Q3: Which specific PBPs in Escherichia coli does this compound target?
A3: Research indicates that this compound exhibits an affinity for PBPs 1A, 1Bs, 2, and 3 in Escherichia coli. [] The binding pattern resembles that of Ampicillin. []
Q4: How does the bactericidal activity of this compound against Escherichia coli compare to other acylureidopenicillins?
A4: Studies suggest that this compound exhibits superior bactericidal activity against Escherichia coli, leading to cell lysis, compared to other acylureidopenicillins like Piperacillin, Mezlocillin, and Apalcillin. []
Q5: Does this compound induce autolytic activity in bacteria?
A5: Yes, this compound has been shown to trigger autolytic activity in bacteria, resulting in the release of labeled murein from Escherichia coli chi 1776. [] This release is significantly greater than that observed with other penicillins. []
Q6: What is the molecular formula and weight of this compound?
A6: Detailed information regarding the molecular formula and weight of this compound can be found in scientific publications that specifically focus on its structural characterization. []
Q7: Are there any published spectroscopic analyses of this compound?
A7: Yes, studies utilizing infrared spectroscopy, ultraviolet spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry have been conducted to characterize this compound's structure and analyze its functional groups and fragmentation patterns. []
Q8: How does the structure of this compound contribute to its antibacterial activity?
A8: The presence of the N4-methyl-D-asparagine side chain in this compound appears to play a significant role in its potent bactericidal activity against Escherichia coli, particularly its ability to induce lysis. [] Additionally, the hydroxyl group on the phenyl group enhances its hydrophilicity, leading to higher and longer-lasting serum levels and increased urinary excretion. []
Q9: How does the removal of the hydroxyl group from the p-hydroxyphenyl moiety of this compound affect its pharmacokinetic properties?
A9: Removing the hydroxyl group decreases this compound's hydrophilicity, resulting in lower serum concentrations, reduced urinary excretion, and increased biliary excretion compared to the parent compound. []
Q10: What is the significance of PBP 3 in the antibacterial activity of this compound against Actinobacillus pleuropneumoniae?
A10: Research suggests that the strong antibacterial activity of this compound against Actinobacillus pleuropneumoniae is associated with its high affinity for PBP 3 in this bacterium. []
Q11: What is the half-life of this compound in serum?
A11: The serum half-life of this compound is slightly longer than other available semi-synthetic penicillins, ranging from 0.78 to 1.67 hours depending on the route of administration and patient characteristics. [, , ]
Q12: How is this compound primarily eliminated from the body?
A12: this compound is primarily excreted renally, meaning it is eliminated through the urine. [, ]
Q13: Does impaired renal function affect the pharmacokinetics of this compound?
A13: Yes, impaired renal function leads to higher and prolonged this compound exposure, indicated by larger areas under the curve (AUC). [] Dosage adjustments are necessary for patients with renal impairment. []
Q14: Does this compound achieve therapeutically relevant concentrations in tissues and body fluids?
A14: Yes, this compound demonstrates good penetration into various tissues and body fluids, including cerebrospinal fluid, pulmonary and tracheal tissues, maxillary sinus mucosa, nasal fluid, wound exudates, and genital organs. [, , , , , ]
Q15: What is the spectrum of activity of this compound in vitro?
A15: this compound demonstrates a broad spectrum of activity in vitro against both Gram-positive and Gram-negative bacteria. [, , , , , , , , , , ]
Q16: What are the findings from in vivo studies on the antibacterial effect of this compound?
A16: In vivo studies using mouse models of infection have demonstrated that this compound possesses potent antibacterial activity against various pathogens, including Staphylococcus aureus, Pseudomonas aeruginosa, and Streptococcus pneumoniae. [, , ] It exhibits a favorable efficacy profile in these models. [, , ]
Q17: Has this compound been evaluated in clinical trials?
A17: Yes, this compound has been evaluated in clinical trials involving both adults and children. [, , , , , , , , , , , , , , , , ] These trials have investigated its efficacy in treating various infections, including respiratory tract infections, urinary tract infections, skin and soft tissue infections, and postoperative wound infections. [, , , , , , , , , , , , , , , , ]
Q18: Are there any known mechanisms of resistance to this compound?
A18: Yes, bacterial resistance to this compound can occur through mechanisms such as the production of β-lactamases, which are enzymes that hydrolyze β-lactam antibiotics, and alterations in PBPs, reducing the binding affinity of this compound. [, , ]
Q19: Does cross-resistance exist between this compound and other β-lactam antibiotics?
A19: Cross-resistance between this compound and other β-lactam antibiotics, especially penicillins, is possible due to shared mechanisms of action and resistance. [] Bacteria resistant to one β-lactam may exhibit reduced susceptibility to others, including this compound. []
Q20: Are there alternative antibiotics to this compound for treating bacterial infections?
A21: Yes, depending on the specific bacterial pathogen and the site of infection, alternative antibiotics like Piperacillin, Mezlocillin, Ampicillin, and other β-lactams, as well as antibiotics from different classes like cephalosporins, carbapenems, and fluoroquinolones, might be considered as alternative treatment options. [, , ]
Q21: What analytical methods are commonly employed to quantify this compound concentrations?
A22: High-performance liquid chromatography (HPLC) is widely used for quantifying this compound concentrations in various biological matrices, including serum, urine, and tissue samples. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.